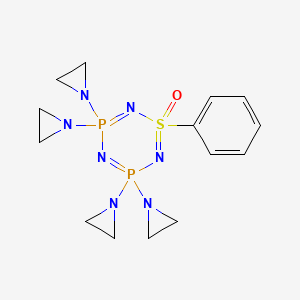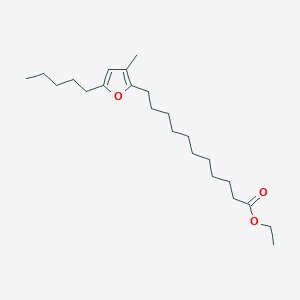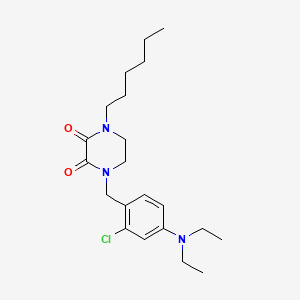
2,3-Piperazinedione, 1-(2-chloro-4-(diethylamino)benzyl)-4-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Piperazinedione, 1-(2-chloro-4-(diethylamino)benzyl)-4-hexyl- is a synthetic organic compound belonging to the class of piperazinediones This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chloro-diethylaminobenzyl group and a hexyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Piperazinedione, 1-(2-chloro-4-(diethylamino)benzyl)-4-hexyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.
Substitution Reactions: The chloro-diethylaminobenzyl group is introduced via nucleophilic substitution reactions. This step often involves the reaction of a diethylaminobenzyl chloride with the piperazine ring in the presence of a base such as sodium hydride.
Hexyl Chain Addition: The hexyl chain is added through alkylation reactions, where the piperazine ring is treated with a hexyl halide in the presence of a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Piperazinedione, 1-(2-chloro-4-(diethylamino)benzyl)-4-hexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,3-Piperazinedione, 1-(2-chloro-4-(diethylamino)benzyl)-4-hexyl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 2,3-Piperazinedione, 1-(2-chloro-4-(diethylamino)benzyl)-4-hexyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro-diethylaminobenzyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The hexyl chain may influence the compound’s lipophilicity and membrane permeability, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(2-chloro-4-methylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione
- 1-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-4-ethyl-2,3-piperazinedione
Uniqueness
Compared to similar compounds, 2,3-Piperazinedione, 1-(2-chloro-4-(diethylamino)benzyl)-4-hexyl- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its potential as a pharmacological agent, while the hexyl chain contributes to its lipophilicity and overall stability.
Propriétés
Numéro CAS |
77918-00-4 |
|---|---|
Formule moléculaire |
C21H32ClN3O2 |
Poids moléculaire |
393.9 g/mol |
Nom IUPAC |
1-[[2-chloro-4-(diethylamino)phenyl]methyl]-4-hexylpiperazine-2,3-dione |
InChI |
InChI=1S/C21H32ClN3O2/c1-4-7-8-9-12-24-13-14-25(21(27)20(24)26)16-17-10-11-18(15-19(17)22)23(5-2)6-3/h10-11,15H,4-9,12-14,16H2,1-3H3 |
Clé InChI |
AOWYAKVJYRZWKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1CCN(C(=O)C1=O)CC2=C(C=C(C=C2)N(CC)CC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


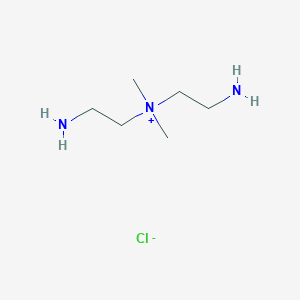
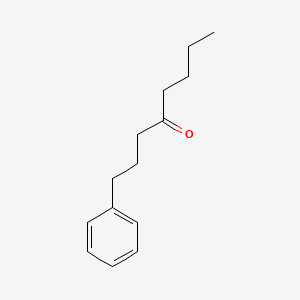
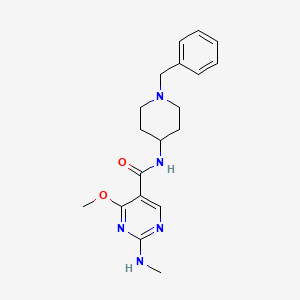

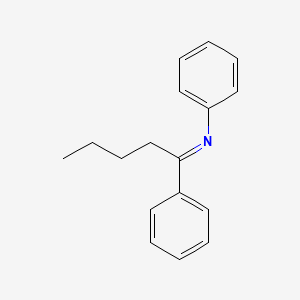

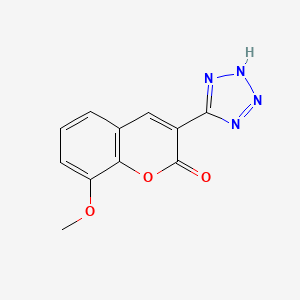
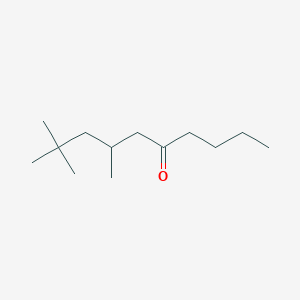
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)

